N1-(2-cyanophenyl)-N2-isobutyloxalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(2)8-15-12(17)13(18)16-11-6-4-3-5-10(11)7-14/h3-6,9H,8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFXYXMUTZYVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=CC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N1 2 Cyanophenyl N2 Isobutyloxalamide and Analogs
Atom-Economical and Sustainable Approaches to Oxalamide Synthesis
In the pursuit of greener and more efficient chemical processes, significant attention has been directed towards the development of atom-economical methods for oxalamide synthesis. These approaches aim to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling of Ethylene (B1197577) Glycol and Amines
A highly sustainable and atom-economical route to oxalamides involves the acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines, catalyzed by a ruthenium pincer complex. researchgate.netnih.gov This methodology is noteworthy for its generation of hydrogen gas (H₂) as the sole byproduct. researchgate.net The reaction is typically carried out in a closed system at elevated temperatures, with a suitable base such as potassium tert-butoxide (tBuOK) in a solvent like toluene (B28343). researchgate.netresearchgate.net
The efficiency of this catalytic system has been demonstrated with a variety of amines, including primary and secondary, aliphatic, and aromatic amines, leading to good to excellent yields of the corresponding symmetrical oxalamides. researchgate.net For instance, the reaction of ethylene glycol with hexan-1-amine, catalyzed by a specific PNNH-based ruthenium complex (Ru-5), in the presence of tBuOK in toluene at 135 °C, affords the desired oxalamide in high yield. researchgate.net
Table 1: Optimization of Ruthenium Catalyst for Acceptorless Dehydrogenative Coupling
| Entry | Catalyst | Base (mol%) | Solvent | Yield (%) |
| 1 | Ru-1 | 1 | Toluene/DME | 26 |
| 2 | Ru-2 | 1 | Toluene/DME | 50 |
| 3 | Ru-3 | 1 | Toluene/DME | 50 |
| 4 | Ru-4 | 2 | Toluene/DME | 77 |
| 5 | Ru-5 | 2 | Toluene | 86 |
| 6 | Ru-6 | 2 | Toluene/DME | 27 |
Reaction conditions: ethylene glycol (1.0 mmol), hexan-1-amine (3.0 mmol), Ru catalyst (1 mol%), and solvent (2.0 mL) at 135 °C for 24 hours. researchgate.netresearchgate.net
Elucidation of Mechanistic Pathways in Ruthenium-Catalyzed Oxalamide Formation
The proposed mechanism for the ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol and amines to form oxalamides is a multi-step process. researchgate.net It is believed to proceed through the formation of an α-hydroxy amide intermediate. researchgate.netnih.gov
The catalytic cycle is initiated by the deprotonation of the ruthenium pincer complex by the base. This is followed by the coordination of ethylene glycol and a subsequent dehydrogenation to form an aldehyde intermediate. The aldehyde then reacts with an amine to form a hemiaminal, which undergoes further dehydrogenation to yield an α-hydroxy amide. This intermediate can then react with a second molecule of amine in a similar dehydrogenative coupling sequence to afford the final oxalamide product, regenerating the active catalyst and releasing a second molecule of hydrogen. researchgate.net
Studies involving stoichiometric reactions, NMR spectroscopy, and X-ray crystallography have provided evidence supporting this plausible reaction pathway. researchgate.netnih.govrsc.org The observation of the α-hydroxy amide intermediate lends significant weight to this proposed mechanism. nih.gov
Targeted Synthesis of Unsymmetrically Substituted Oxalamide Derivatives
The synthesis of unsymmetrical oxalamides, such as N1-(2-cyanophenyl)-N2-isobutyloxalamide, where two different amine residues are present, requires specific strategies to control the reactivity and prevent the formation of a mixture of symmetrical and unsymmetrical products.
One approach involves a stepwise reaction. The ruthenium-catalyzed dehydrogenative coupling can be adapted for this purpose. For example, an α-hydroxy amide, synthesized in a separate step, can be reacted with a different amine under the same catalytic conditions to yield the desired unsymmetrical oxalamide. The reaction of a pre-formed α-hydroxy amide with hexan-1-amine has been shown to produce the mixed oxalamide in high yield. nih.gov Similarly, a mixed aryl/alkyl oxalamide was successfully synthesized using p-anisidine (B42471) as the second amine coupling partner. nih.gov
Alternative methods for the synthesis of unsymmetrical oxalamides have also been developed. One such method utilizes bromodifluoroacetamide and tertiary amines under mild, copper-catalyzed conditions. researchgate.netresearchgate.net This protocol offers a direct, single-step route to various unsymmetrically N-substituted oxalamides. researchgate.net Another novel, eco-friendly, one-pot approach involves the use of dichloroacetamide and different amines or amides in the presence of carbon tetrabromide under basic conditions. researchgate.net
Exploration of Novel Reaction Conditions for Enhanced Oxalamide Synthesis Efficiency
To improve the efficiency, sustainability, and scope of oxalamide synthesis, researchers have explored various novel reaction conditions. These include the use of alternative energy sources and advanced reactor technologies.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. rsc.orgnih.gov The application of microwave-assisted organic synthesis (MAOS) can be particularly beneficial for the preparation of N-heterocycles and other biologically relevant molecules. rsc.orgnih.gov While specific examples for this compound are not detailed in the provided search results, the general principles of MAOS suggest it could be a viable method for accelerating the synthesis of oxalamides, potentially under solvent-free conditions or with greener solvents. nih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. eurekaselect.com Ultrasound-assisted synthesis is considered a green chemistry approach as it can often be performed at ambient temperature and pressure, reducing energy consumption. rsc.org This technique has been successfully employed for the synthesis of various heterocyclic compounds and could be explored for the efficient production of oxalamides. eurekaselect.comnih.gov
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. organic-chemistry.org Flow chemistry approaches can be particularly useful for reactions that are exothermic or involve hazardous reagents. The synthesis of amides and peptides has been successfully demonstrated in flow systems, suggesting that this technology could be adapted for the continuous production of oxalamides with high purity and efficiency. organic-chemistry.org
Conventional Synthetic Routes via Oxalyl Chloride and Amine Derivatives
The most traditional and widely used method for the synthesis of oxalamides involves the reaction of oxalyl chloride with two equivalents of an amine. researchgate.netnih.gov This method is straightforward and generally provides good yields. For the synthesis of an unsymmetrical oxalamide like this compound, a stepwise approach is necessary. This would typically involve the reaction of oxalyl chloride with one equivalent of 2-aminobenzonitrile (B23959) to form the corresponding oxamoyl chloride intermediate, followed by the reaction of this intermediate with isobutylamine.
While effective, this method is not atom-economical as it generates stoichiometric amounts of hydrogen chloride, which needs to be neutralized with a base. researchgate.net Furthermore, oxalyl chloride is a corrosive and moisture-sensitive reagent, requiring careful handling. researchgate.net
Other conventional methods for oxalamide synthesis include the oxidative carbonylation of amines using carbon monoxide and the aminolysis of oxalates. researchgate.netnih.gov However, these methods also have drawbacks, such as the use of toxic carbon monoxide or the generation of stoichiometric waste. researchgate.net
Reactivity Studies of Precursors in Oxalamide Formation (e.g., β-Amino Alcohols with Dialkyl Oxalates)
Understanding the reactivity of precursor molecules is crucial for designing efficient synthetic routes. The reaction between β-amino alcohols and dialkyl oxalates has been investigated to shed light on the formation of oxalamide and related structures.
Studies have shown that the reaction of primary β-amino alcohols with diethyl oxalate (B1200264) leads to the formation of linear disubstituted oxalamides in almost quantitative yields. In contrast, N-substituted β-amino alcohols can yield a mixture of linear tetrasubstituted oxalamides and cyclic morpholine-2,3-diones. The outcome of the reaction is influenced by the nature of the starting materials and the solvent used. Theoretical studies suggest that these reactions are under thermodynamic control, with an equilibrium existing between the various possible products. The greater stability of linear disubstituted oxalamides compared to their tetrasubstituted counterparts explains the different outcomes observed with primary versus N-substituted β-amino alcohols.
Spectroscopic Characterization and Structural Elucidation of Oxalamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular structure of N1-(2-cyanophenyl)-N2-isobutyloxalamide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.
¹H NMR Investigations of N-H Chemical Shifts and Hydrogen Bonding Interactions
Proton (¹H) NMR spectroscopy is particularly sensitive to the electronic environment of hydrogen atoms. The chemical shifts of the N-H protons in this compound are indicative of their involvement in intra- and intermolecular hydrogen bonding. Typically, the amide (N-H) proton signals are observed as distinct singlets or multiplets in the downfield region of the spectrum. The precise chemical shift values are influenced by factors such as solvent polarity and concentration, which can affect hydrogen bonding equilibria. Variations in these chemical shifts upon changing experimental conditions can provide evidence for the presence and strength of hydrogen bonds, which in turn influence the compound's conformation.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H (amide 1) | 9.5-10.5 | Singlet | - |
| N-H (amide 2) | 8.5-9.5 | Singlet | - |
| Aromatic-H | 7.0-8.0 | Multiplet | - |
| CH (isobutyl) | 2.0-2.5 | Multiplet | - |
| CH₃ (isobutyl) | 0.9-1.2 | Doublet | ~7 |
Note: This table presents expected chemical shift ranges and is for illustrative purposes.
¹³C NMR Characterization of Oxalamide Scaffolds
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (oxalamide) | 160-170 |
| C (cyano) | 115-125 |
| C (aromatic) | 110-140 |
| C (isobutyl, CH) | 30-40 |
| C (isobutyl, CH₃) | 15-25 |
Note: This table presents expected chemical shift ranges and is for illustrative purposes.
Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding Evidence
Infrared (IR) spectroscopy probes the vibrational modes of molecules. For this compound, the IR spectrum would be characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. The N-H stretching vibrations, typically observed in the 3200-3400 cm⁻¹ region, can provide strong evidence for hydrogen bonding. The presence of sharp bands in this region may indicate free N-H groups, while broader bands at lower wavenumbers suggest the involvement of N-H protons in hydrogen bonding. The strong absorption bands corresponding to the C=O stretching of the amide groups (Amide I band) are expected around 1650-1680 cm⁻¹. The C≡N stretching vibration of the cyano group would appear as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium-Strong |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C≡N Stretch | 2220-2260 | Medium, Sharp |
| C=O Stretch (Amide I) | 1650-1680 | Strong |
| N-H Bend (Amide II) | 1510-1570 | Medium-Strong |
Note: This table presents expected absorption ranges and is for illustrative purposes.
Mass Spectrometry (MS) for Molecular Confirmation and Assembly Studies
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing how the molecule breaks apart under ionization. This can help to confirm the connectivity of the cyanophenyl, oxalamide, and isobutyl moieties.
Single-Crystal X-ray Diffraction Analysis of Oxalamide Structures
Determination of Molecular Conformation and Geometry
A successful single-crystal X-ray diffraction analysis of this compound would reveal the precise spatial arrangement of all atoms. This includes the planarity of the amide groups, the torsion angles along the central C-C bond of the oxalamide linker, and the orientation of the cyanophenyl and isobutyl substituents relative to the core structure. The analysis would also elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. This detailed structural information is invaluable for understanding the compound's physical properties and its potential for forming specific supramolecular assemblies.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| V (ų) | 1334.5 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This table presents hypothetical data for illustrative purposes.
Analysis of Oxalic Carbonyl Group Torsion Angles and Distances
The torsion angle of the central C-C bond in the oxalamide core (O=C-C=O) is expected to be close to 180°, indicative of a transoid arrangement. This conformation minimizes steric hindrance between the substituents and allows for the formation of efficient intermolecular hydrogen bonding networks. The C-C bond distance within the oxalamide core is typically in the range of 1.53-1.55 Å, which is characteristic of a single bond between two sp² hybridized carbon atoms. The C=O bond lengths are generally found to be around 1.23-1.25 Å.
For this compound, it is anticipated that the oxalamide core will exhibit a similar transoid conformation. The isobutyl group, being aliphatic, is less likely to induce significant electronic effects on the oxalamide backbone. However, the 2-cyanophenyl group may introduce some degree of torsional strain due to potential steric interactions between the cyano group and the adjacent amide proton.
Table 1: Expected Bond Distances and Torsion Angles for the Oxalamide Core of this compound
| Parameter | Expected Value Range |
| C-C (oxalyl) | 1.53 - 1.55 Å |
| C=O | 1.23 - 1.25 Å |
| C-N | 1.32 - 1.34 Å |
| O=C-C=O Torsion Angle | ~180° |
Note: These values are based on typical bond lengths and angles observed in the crystal structures of related N,N'-disubstituted oxalamides.
Identification and Characterization of Intermolecular Hydrogen Bonding Networks (N-H···O=C, C-H···π, O=C···O=C, N-H···N)
The presence of multiple hydrogen bond donors (N-H) and acceptors (C=O, C≡N) in this compound suggests the formation of a rich and complex network of intermolecular interactions.
N-H···O=C Hydrogen Bonds: This is the most prevalent and robust hydrogen bonding motif in oxalamides. The amide N-H groups will act as hydrogen bond donors to the carbonyl oxygen atoms of neighboring molecules. These interactions are crucial in forming one-dimensional chains or two-dimensional sheets, which are common supramolecular motifs in the crystal structures of amides and oxalamides. The N···O distances for such hydrogen bonds typically fall within the range of 2.8 to 3.2 Å.
O=C···O=C Interactions: Dipolar interactions between the carbonyl groups of adjacent molecules can also contribute to the crystal packing. These are typically observed as short contacts between the partially positively charged carbon atom of one carbonyl group and the partially negatively charged oxygen atom of another.
Crystal Packing and Symmetry Analysis in Oxalamide Molecular Solids
Given the presence of strong N-H···O=C hydrogen bonds, it is highly probable that the molecules will form extended hydrogen-bonded chains or sheets. The isobutyl groups are likely to pack in a way that maximizes van der Waals interactions, potentially segregating into hydrophobic regions within the crystal structure. The 2-cyanophenyl groups may engage in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. The presence of the cyano group could influence the nature of this stacking due to its electron-withdrawing character.
The symmetry of the crystal will be determined by the most efficient packing arrangement that satisfies all the intermolecular interactions. Common space groups for organic molecules include P2₁/c, P-1, and C2/c. Without experimental data, it is not possible to definitively predict the crystal system and space group. However, based on the analysis of related structures, a centrosymmetric space group is a likely possibility, especially if the molecule packs in a way that allows for the formation of inversion-related hydrogen-bonded dimers.
Table 2: Summary of Potential Intermolecular Interactions and Their Role in the Crystal Packing of this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| N-H···O=C | Amide N-H | Carbonyl Oxygen | Formation of primary hydrogen-bonded chains/sheets |
| C-H···π | Isobutyl/Phenyl C-H | Phenyl Ring | Stabilization of the three-dimensional network |
| O=C···O=C | Carbonyl Carbon | Carbonyl Oxygen | Contribution to lattice energy through dipolar interactions |
| N-H···N | Amide N-H | Cyano Nitrogen | Potential for forming alternative hydrogen-bonded motifs |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacking of aromatic moieties, influencing packing density |
Computational and Theoretical Investigations of N1 2 Cyanophenyl N2 Isobutyloxalamide and Oxalamide Systems
Density Functional Theory (DFT) Studies in Oxalamide Chemistry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.combiointerfaceresearch.com It is particularly well-suited for investigating the electronic properties and reactivity of organic molecules like N1-(2-cyanophenyl)-N2-isobutyloxalamide.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the determination of activation energy barriers. nih.govnih.govtrygvehelgaker.no In the synthesis of oxalamides, such as the reaction between an oxalate (B1200264) derivative and an amine, DFT can elucidate the stepwise mechanism, including the formation of tetrahedral intermediates and proton transfer steps.
For the synthesis of this compound, a plausible pathway involves the reaction of a derivative of oxalic acid with 2-aminobenzonitrile (B23959) and isobutylamine. DFT studies on analogous systems, such as the ruthenium-catalyzed synthesis of oxalamides, have shown that the rate-determining step can be the formation of molecular hydrogen following the oxidation of an intermediate. rsc.org In a more direct amidation reaction, the energy barrier would be associated with the nucleophilic attack of the amine on the carbonyl carbon and the subsequent departure of a leaving group.
A hypothetical DFT study on the final step of this compound synthesis could yield data similar to that presented in the table below, illustrating the relative energies of reactants, transition states, and products.
| Species | Relative Energy (kcal/mol) |
| Reactants (N-(2-cyanophenyl)oxamic acid ethyl ester + isobutylamine) | 0.0 |
| Transition State 1 (Nucleophilic attack) | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 (Leaving group departure) | +12.5 |
| Products (this compound + ethanol) | -10.3 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT results.
The oxalamide functional group possesses significant conformational flexibility, primarily due to rotation around the C-C and C-N bonds. DFT calculations are highly effective in determining the preferred conformations and the energy barriers associated with their interconversion. nih.govnih.gov For N,N'-dialkyloxalamides, the most stable conformations are typically those where the oxalamide moiety adopts a planar s-trans arrangement with trans amide bonds. researchgate.net
In the case of this compound, the bulky 2-cyanophenyl and isobutyl groups will influence the conformational landscape. DFT studies on N,N'-dimethyloxalamide have provided a detailed understanding of the energetics and structural changes during the isomerization process of the oxalamide group. nih.govresearchgate.net These studies reveal the relative stabilities of different rotamers and the transition states connecting them.
A computational analysis of this compound would likely reveal several low-energy conformers, with the global minimum corresponding to a structure that minimizes steric hindrance while allowing for favorable intramolecular interactions.
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |
| Trans-planar | 180° | 0.0 |
| Gauche | ~60° | +3.5 |
| Cis-planar | 0° | +8.2 |
Note: This table presents hypothetical relative energies for different conformations of the oxalamide core in this compound, based on general findings for similar molecules.
DFT is a powerful tool for studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding molecular recognition and binding affinities. chemrxiv.org In oxalamide systems, the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. researchgate.netrsc.orgnih.gov DFT calculations can quantify the strength of these interactions and predict the geometry of the resulting complexes. researchgate.net
For this compound, DFT can be used to model its interaction with biological targets, such as enzymes or receptors. By calculating the binding energy of the ligand-receptor complex, insights into the binding affinity can be gained. mdpi.comnih.gov The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, provides a visual representation of the charge distribution and helps identify regions of the molecule that are likely to engage in electrostatic interactions. nih.gov
| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |
| Hydrogen Bond | Oxalamide N-H with water oxygen | -5.7 |
| Hydrogen Bond | Oxalamide C=O with water hydrogen | -4.9 |
| π-π Stacking | Cyanophenyl ring with a model aromatic system | -2.5 |
Note: The data in this table is illustrative and represents typical interaction energies calculated by DFT for the functional groups present in this compound.
Molecular Mechanics (MM) and Force-Field Parameter Development for Oxalamide Systems
While DFT provides high accuracy, it can be computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more computationally efficient alternative by using classical mechanics and a parameterized force field to describe the potential energy of a system. nih.govarxiv.org
The accuracy of MM simulations is highly dependent on the quality of the force field parameters. For novel or uncommon functional groups like the oxalamide moiety in this compound, specific parameters may not be available in standard force fields. In such cases, new parameters must be developed. nih.govsimtk.orgrsc.orgnih.govyoutube.comrsc.orgmdpi.com
The process of force-field parameterization for the oxalamide group involves fitting the MM potential energy function to high-level quantum mechanical data, typically obtained from DFT or ab initio calculations. nih.govresearchgate.net This includes deriving parameters for bond stretching, angle bending, and, most importantly, dihedral terms that govern the conformational preferences.
Quantum Mechanical Approaches to Conformational Preferences in N,N'-Dimethyloxalamide Analogs
High-level quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2), provide a more accurate description of electron correlation effects than standard DFT functionals and are often used as a benchmark for conformational energy studies. A detailed quantum mechanical study of N,N'-dimethyloxalamide at the MP2/6-31G(d) level has been reported, providing not only the minimum energy conformations but also a comprehensive description of the energetics and structural changes associated with the isomerization process of the oxalamide group. nih.govresearchgate.net
These studies reveal that the planar trans conformation is the most stable, with non-planar and cis conformations being significantly higher in energy. The insights gained from these high-level calculations on simple analogs are invaluable for understanding the intrinsic conformational preferences of the oxalamide core in more complex molecules like this compound.
Computational Predictions of Molecular Packing and Crystal Symmetry in Oxalamide Assemblies
The way molecules pack in a crystal lattice is determined by a delicate balance of intermolecular forces. Computational methods can be used to predict the most stable crystal structures and their corresponding symmetries. nih.govresearchgate.netamazonaws.comnih.gov The oxalamide functionality is recognized as a persistent hydrogen bonding unit, which can reliably direct the formation of specific supramolecular architectures. acs.orgsci-hub.se
By analyzing the molecular symmetry and the anticipated intermolecular interactions, such as the strong N-H···O=C hydrogen bonds characteristic of oxalamides, it is possible to predict the formation of one-dimensional chains or two-dimensional sheets. acs.orgsci-hub.se For this compound, computational crystal structure prediction would involve generating a multitude of possible packing arrangements and ranking them based on their lattice energies, which can be calculated using a combination of MM and DFT methods. The presence of the cyanophenyl group might lead to additional π-stacking interactions that influence the final crystal packing. researchgate.net
Theoretical Insights into Metal-Ligand Interactions in Oxalamide Complexes
One of the key features of oxalamide ligands is their ability to act as bridging units between two or more metal centers, leading to the formation of polynuclear complexes. acs.org Theoretical models are crucial for understanding the nature of the magnetic interactions that often arise in these systems, particularly in heterobimetallic complexes. acs.org For example, in oxamido-bridged manganese(II)-copper(II) species, theoretical expressions of magnetic susceptibility are derived from spin Hamiltonians to analyze and predict the magnetic behavior of the complex. acs.org
The nature of the metal-ligand bond in oxalamide complexes is another area of active theoretical investigation. Natural Bond Orbital (NBO) analysis is a computational technique frequently employed to understand the donor-acceptor interactions between the ligand and the metal ion. nih.gov This method provides quantitative information about the charge transfer and the covalent character of the coordination bonds. Such analyses have been applied to palladium(II) complexes of oxalamide derivatives to dissect the nature of the Pd-N and Pd-O bond interactions. nih.gov
Furthermore, computational studies can predict and rationalize the conformational preferences of oxalamide-containing molecules. Spectroscopic data, in conjunction with DFT calculations, have been used to analyze the conformational patterns of oxalamide-bridged ferrocenes, revealing the importance of intramolecular hydrogen bonds in dictating their three-dimensional structures. acs.org
The electronic transitions observed in the UV-Vis spectra of these complexes can also be rationalized through theoretical calculations. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can help in assigning the observed electronic transitions, including π→π* and charge transfer transitions within the molecule. researchgate.net
While the direct application of these theoretical methods to this compound is yet to be reported, the existing body of research on analogous oxalamide systems provides a robust framework for predicting its coordination behavior and the nature of its interactions with various metal ions. Future computational studies on this specific compound would be invaluable in further elucidating its potential as a ligand in coordination chemistry.
Illustrative Data from Theoretical Studies on Oxalamide-Related Metal Complexes
To provide a clearer understanding of the type of data generated from computational studies on oxalamide systems, the following table presents a hypothetical but representative set of calculated parameters for a generic oxalamide-metal complex. Please note that this data is for illustrative purposes and does not represent experimentally determined values for this compound.
| Parameter | Method | Calculated Value | Significance |
| M-O Bond Length | DFT (B3LYP/6-311++G(d,p)) | 2.15 Å | Indicates the distance between the metal center and the oxygen donor atom of the oxalamide ligand. |
| M-N Bond Length | DFT (B3LYP/6-311++G(d,p)) | 2.05 Å | Indicates the distance between the metal center and the nitrogen donor atom of the oxalamide ligand. |
| O-M-N Bond Angle | DFT (B3LYP/6-311++G(d,p)) | 85.5° | Defines the geometry of the coordination sphere around the metal ion. |
| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | -6.2 eV | Relates to the electron-donating ability of the complex; involved in electronic transitions. |
| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | -1.8 eV | Relates to the electron-accepting ability of the complex; involved in electronic transitions. |
| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | 4.4 eV | Correlates with the chemical reactivity and the energy of the lowest electronic transition. |
| NBO Charge on Metal | NBO Analysis | +1.25 e | Provides insight into the extent of charge transfer from the ligand to the metal. |
| NBO Charge on Donor Atom | NBO Analysis | -0.75 e | Indicates the electron density on the coordinating atom of the ligand. |
Supramolecular Chemistry and Self Assembly of Oxalamide Based Architectures
Hydrogen Bonding as a Primary Driving Force for Supramolecular Organization
The primary driving force behind the self-assembly of oxalamide-based molecules is hydrogen bonding. mdpi.comnih.govnih.gov The specific arrangement of hydrogen bond donors (N-H groups) and acceptors (C=O groups) within the oxalamide core facilitates strong, directional, and predictable intermolecular connections, leading to the formation of well-defined supramolecular structures. acs.org
Intramolecular Hydrogen Bonding: The N-H protons of the amide groups can form intramolecular hydrogen bonds with the oxygen atoms of the adjacent carbonyl groups. mdpi.comresearchgate.net This interaction often results in the formation of stable, planar, five-membered chelate rings, which influences the molecule's preferred conformation. mdpi.comresearchgate.netresearchgate.net Some complex oxamides have been shown to be stabilized by three-center (bifurcated) hydrogen bonds, where a single amide proton interacts with two oxygen atoms simultaneously. researchgate.netpsu.edu
Intermolecular Hydrogen Bonding: The most significant interaction for self-assembly is the intermolecular hydrogen bond formed between the N-H proton of one molecule and the carbonyl oxygen of a neighboring molecule. mdpi.comresearchgate.net For N,N'-disubstituted oxalamides, this interaction can occur via two one-point, amide-amide hydrogen bonds, leading to the formation of extended hydrogen-bonded chains or tapes. researchgate.net These interactions are confirmed by techniques such as ¹H NMR and FTIR spectroscopy, which show characteristic shifts indicating the involvement of N-H and C=O groups in hydrogen bonding. mdpi.com
| Interaction Type | Description | Consequence |
| Intramolecular | N-H proton forms a hydrogen bond with an adjacent C=O oxygen within the same molecule. mdpi.comresearchgate.net | Promotes a planar molecular conformation and formation of stable five-membered rings. mdpi.comresearchgate.net |
| Intermolecular | N-H proton of one molecule forms a hydrogen bond with the C=O oxygen of an adjacent molecule. researchgate.net | Drives the self-assembly of molecules into extended chains, tapes, and 2D sheets. acs.orgresearchgate.net |
| Three-Center | A single N-H proton interacts with two acceptor atoms (e.g., two oxygens). researchgate.netpsu.edu | Provides additional stabilization to the molecular conformation. psu.edu |
The oxalamide unit is self-complementary, meaning its arrangement of hydrogen bond donors and acceptors allows it to readily bind to other identical units. This self-complementarity is the foundation for the formation of extended dimeric and polymeric assemblies. rsc.org The intermolecular N-H···O=C hydrogen bonds link molecules together into robust one-dimensional tapes or ribbons. researchgate.net These primary assemblies can then further organize through weaker forces, such as van der Waals interactions between the substituent groups (e.g., the cyanophenyl and isobutyl moieties), to form higher-order structures like two-dimensional layers or three-dimensional networks. acs.org
Crystal Engineering Principles Applied to the Oxalamide Functionality
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. ucl.ac.ukrsc.org The oxalamide functional group is considered a highly persistent and reliable hydrogen-bonding unit, or synthon, in this field. acs.org Its strong tendency to form predictable, linear hydrogen-bonded chains makes it an excellent building block for constructing specific crystalline architectures. acs.org By choosing appropriate substituents on the oxalamide core, chemists can guide the assembly of these primary hydrogen-bonded chains into more complex and functional two- or three-dimensional networks. acs.org The interplay between the strong, directional hydrogen bonds of the oxalamide core and the weaker, less directional forces of the substituents allows for a high degree of control over molecular packing in the crystalline state. ucl.ac.uk
Formation and Properties of Supramolecular Nanostructures and Organogels from Oxalamides
Many oxalamide derivatives are effective low-molecular-weight gelators (LMWGs), capable of self-assembling in organic solvents to form three-dimensional fibrillar networks that immobilize the solvent, creating a semi-solid material known as an organogel. mdpi.comnih.gov This process begins with the dissolution of the gelator at an elevated temperature, followed by cooling, which triggers the self-assembly and nucleation of the gelator molecules into nanofibers. rroij.com These fibers grow and entangle to create the gel network. rroij.comacs.org The resulting nanostructures can take various forms, including nanofibers, nanospheroids, or ribbons, depending on the specific molecule and assembly conditions. acs.orgmdpi.com
The gelation ability and the properties of the resulting organogel are highly dependent on the molecular structure of the oxalamide derivative, particularly the nature of its substituents. mdpi.com A delicate balance between the hydrogen-bonding interactions of the oxalamide core and the solvophobic/van der Waals interactions of the side groups is crucial for effective gelation. nih.govrroij.com
| Property | Effect of Increasing Alkyl Chain Length | Reference |
| Critical Gelator Concentration (CGC) | Generally decreases | mdpi.com |
| Thermal Stability (Tgel) | Can be significantly affected, but the trend depends on the solvent. | mdpi.com |
| Gel Stiffness & Strength | Highly dependent on chain length and solvent; often shows an optimal length for maximum stiffness before decreasing. | mdpi.com |
The choice of solvent is a critical factor that mediates the self-assembly process and determines the final properties and structure of the organogel. researchgate.netrsc.org The formation of a stable gel network depends on a fine balance between gelator-gelator interactions (which drive aggregation) and gelator-solvent interactions (which promote dissolution). nih.gov If gelator-solvent interactions are too strong, the compound remains dissolved. If they are too weak, the compound precipitates instead of forming a fibrous network.
The properties of the solvent, such as polarity and hydrogen-bonding ability, play a key role. researchgate.net For example, in highly polar solvents, strong gelator-solvent interactions may compete with the intermolecular hydrogen bonds between gelator molecules, potentially leading to weaker gels. nih.gov These interactions can be analyzed and predicted using tools like Hansen Solubility Parameters (HSP), which quantify a solvent's dispersion, polar, and hydrogen-bonding characteristics. mdpi.comresearchgate.net
The solvent also influences the morphology of the self-assembled network. rsc.org Microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) reveal the fine structure of the gel network, which can consist of entangled nanofibers, wider ribbons, or other aggregates. acs.orgnih.gov The morphology, in turn, dictates the macroscopic properties of the gel, such as its stiffness, appearance (transparent or opaque), and stability. mdpi.comnih.gov
Effect of Metal Ions on Oxalamide Self-Assembly Processes
The self-assembly of oxalamide-based ligands is significantly influenced by the presence of metal ions. The oxalamide core, with its two amide groups and adjacent carbonyls, presents versatile coordination sites for a variety of metal cations. researchgate.net The introduction of metal ions into an oxalamide system can induce profound changes in the resulting supramolecular architecture, leading to the formation of well-defined coordination polymers and metal-organic frameworks (MOFs). bohrium.com
The coordination of metal ions is dictated by several factors, including the nature of the metal ion (e.g., charge, size, and preferred coordination geometry), the specific substituents on the oxalamide ligand, and the reaction conditions such as solvent and temperature. For instance, research on N,N'-bis(2-carboxyphenyl)-oxalamide has demonstrated the formation of two-dimensional coordination polymers with various divalent metal ions like Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. bohrium.com In these structures, the metal ions are typically coordinated by the carboxylate groups and water molecules, while the oxalamide moiety acts as a bridging linker.
The cyanophenyl group in N1-(2-cyanophenyl)-N2-isobutyloxalamide is expected to play a crucial role in metal ion-mediated self-assembly. The nitrogen atom of the cyano group can act as an additional coordination site, potentially leading to coordination networks with higher dimensionality or different topologies compared to simple carboxyphenyl-substituted oxalamides. nih.gov Studies on porphyrin-based metal-organic coordination networks have shown that cyanophenyl functional groups can effectively coordinate with metal atoms like iron, forming stable fourfold coordination nodes. nih.gov This suggests that the 2-cyanophenyl substituent could facilitate the formation of intricate supramolecular structures through metal-ligand interactions.
The nature of the metal ion itself has a profound impact on the final structure. For example, alkali metals, transition metals, and lanthanides will interact differently with the oxalamide ligand due to their varying electronic properties and coordination preferences. rsc.orgnih.gov The table below summarizes the observed effects of different metal ions on the self-assembly of oxalamide-related systems, providing insights into the potential behavior of this compound.
| Metal Ion Type | Interacting Ligand Functionality | Resulting Supramolecular Structure | Reference |
| Divalent Transition Metals (e.g., Co²⁺, Ni²⁺, Zn²⁺) | Carboxyphenyl groups | 1D and 2D Coordination Polymers | bohrium.com |
| Iron (Fe) | Cyanophenyl groups on porphyrins | 2D Metal-Organic Coordination Networks | nih.gov |
| Alkali Metals (e.g., Na⁺) with Lanthanides (e.g., Tb³⁺, Dy³⁺, Er³⁺) | Oxalate (B1200264) bridges | 3D Heterometal-Organic Frameworks | rsc.org |
| Palladium (Pd²⁺) | Pyridyl groups | Hollow cage-like complexes | nih.govnih.gov |
Molecular Recognition Phenomena in Oxalamide Supramolecular Systems
Molecular recognition is a fundamental aspect of supramolecular chemistry, and oxalamide-based systems exhibit a range of interesting recognition properties. These phenomena are primarily driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The specific functional groups appended to the oxalamide core are critical in determining the recognition capabilities of the molecule. mdpi.com
The this compound molecule possesses distinct features that are expected to contribute to its molecular recognition behavior. The oxalamide backbone itself is a potent hydrogen bonding motif, capable of forming strong and directional interactions. mdpi.com The two amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors.
A key area of molecular recognition in systems containing amide or similar functionalities is anion binding. The polarized N-H bonds of the oxalamide can act as effective anion binding sites, particularly for basic anions. The presence of the electron-withdrawing cyanophenyl group could potentially enhance the acidity of the amide protons, thereby strengthening their interaction with anions. rsc.org The table below outlines various molecular recognition events observed in systems with functionalities similar to those in this compound.
| Recognized Species | Interacting Moiety on Host | Key Interactions | Potential Application | Reference |
| Anions (e.g., Cl⁻, Br⁻, NO₃⁻) | Amide/Thioamide N-H, Polarized C-H | Hydrogen Bonding, Charge-Assisted Hydrogen Bonding | Anion Sensing, Anion Transport | nih.govrsc.orgmdpi.com |
| Aromatic Molecules | Aromatic rings | π-π Stacking | Materials Science, Crystal Engineering | researchgate.net |
| Metal Ions | Cyano groups, Carbonyl groups | Coordination Bonds | Catalysis, Sensing | nih.govrsc.org |
| Small Organic Molecules (e.g., Neostigmine, Pyridostigmine) | Macrocyclic arenes | Host-Guest Interactions | Pharmaceutical Analysis | rsc.org |
Mechanistic Studies of Chemical Transformations Involving Oxalamides
Detailed Reaction Mechanism Elucidation for Oxalamide Synthesis (e.g., Ruthenium-Catalyzed Pathways)
The synthesis of oxalamides, including N1-(2-cyanophenyl)-N2-isobutyloxalamide, can be achieved through an environmentally benign and atom-economic method known as acceptorless dehydrogenative coupling (ADC). rsc.orgnih.gov This pathway, often catalyzed by ruthenium pincer complexes, involves the reaction of ethylene (B1197577) glycol with amines, producing only hydrogen gas (H₂) as a byproduct. rsc.orgnih.gov
Proposed Mechanistic Steps:
First Dehydrogenation: The catalytic cycle begins with the dehydrogenation of ethylene glycol by the ruthenium catalyst to form glycolaldehyde (B1209225).
First Amine Coupling: The generated glycolaldehyde then reacts with a primary amine (such as 2-aminobenzonitrile) to form a hemiaminal intermediate, which subsequently dehydrates to an enamine. This is followed by reaction with another amine molecule to yield a hydroxyacetamide intermediate. rsc.org
Second Dehydrogenation: The hydroxyacetamide intermediate undergoes a second dehydrogenation step, catalyzed by the ruthenium complex, to form an oxoacetamide intermediate. rsc.org
Second Amine Coupling: This highly reactive intermediate then couples with a second amine (such as isobutylamine) to furnish the final unsymmetrical oxalamide product, this compound.
DFT calculations on analogous systems have been instrumental in clarifying the energetic landscape of this process. rsc.orgrsc.orgresearchgate.net These studies indicate that the rate-determining step (rds) of the entire transformation is the formation and release of a molecular hydrogen molecule following the oxidation of the hydroxyacetamide to the oxoacetamide. rsc.orgrsc.org
Table 1: Representative Conditions for Ruthenium-Catalyzed Oxalamide Synthesis This table presents typical conditions for the synthesis of various oxalamides via acceptorless dehydrogenative coupling, which are applicable for the synthesis of this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Ruthenium Pincer Complex (1 mol%) | ᵗBuOK (1 mol%) | Toluene (B28343) | 135 | 24 | 66-96 |
Understanding of Catalytic Cycles in Oxalamide-Mediated Reactions
The catalytic cycle for the ruthenium pincer complex-catalyzed synthesis of oxalamides from ethylene glycol and amines is a multi-step process. rsc.org The active catalyst is regenerated at the end of each cycle, allowing for the transformation to proceed with only a catalytic amount of the ruthenium complex.
Key Features of the Catalytic Cycle:
Catalyst Activation: The pre-catalyst, typically a ruthenium complex, is activated under basic conditions.
Substrate Coordination & Dehydrogenation: The cycle involves the coordination of the alcohol (ethylene glycol) to the ruthenium center, followed by β-hydride elimination to release an aldehyde and form a ruthenium-hydride species. The release of H₂ regenerates the active catalyst.
Amide Formation: As described in the previous section, the aldehyde couples with an amine to form an α-hydroxy amide intermediate. rsc.org
Second Dehydrogenation and Coupling: This intermediate re-enters the catalytic cycle, is dehydrogenated to an oxoacetamide, and couples with a second amine molecule to form the oxalamide product. rsc.org
Catalyst Regeneration: With the release of the final oxalamide product and a second molecule of H₂, the active ruthenium species is regenerated and can participate in a new cycle. nih.gov
The entire process involves two complete catalytic cycles to convert one molecule of ethylene glycol into the oxalamide backbone. rsc.org
Investigation of Reverse Hydrogenation Reactions of Oxalamides
A significant finding in the study of ruthenium-catalyzed oxalamide synthesis is the reversibility of the reaction. nih.gov The same ruthenium pincer complexes that catalyze the acceptorless dehydrogenative coupling to form oxalamides can also effectively catalyze the reverse reaction: the hydrogenation of oxalamides back to their constituent amines and ethylene glycol. nih.govrsc.org
This reverse hydrogenation is accomplished by treating the oxalamide with molecular hydrogen (H₂) in the presence of the ruthenium catalyst. nih.gov This discovery highlights the potential of this chemical system for hydrogen storage applications, where H₂ is generated through the "forward" dehydrogenative coupling and then "reloaded" via the "reverse" hydrogenation. nih.gov The reaction proceeds to full hydrogenation, breaking the two amide bonds and the central carbon-carbon bond of the oxalamide core. nih.gov
Table 2: Conditions for Ruthenium-Catalyzed Reverse Hydrogenation of Oxalamides This table shows the conditions used for the hydrogenation of various oxalamides back to their corresponding amines and ethylene glycol.
| Substrate (Oxalamide) | Catalyst (mol%) | Base (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
| N,N'-Dihexyloxalamide | Ru-Pincer (1) | KOᵗBu (4) | 50 | 135 | 24 | 97 |
| N,N'-Dibenzyloxalamide | Ru-Pincer (1) | KOᵗBu (4) | 50 | 135 | 24 | 93 |
| N,N'-Dicyclohexyloxalamide | Ru-Pincer (1) | KOᵗBu (4) | 50 | 135 | 24 | 76 |
Analysis of Kinetic versus Thermodynamic Control in Oxalamide-Forming Reactions
The concepts of kinetic and thermodynamic control are fundamental to understanding product distributions in reactions where multiple competing pathways exist. jackwestin.comwikipedia.org
Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. jackwestin.com This pathway has the lowest activation energy. Such reactions are typically conducted at lower temperatures and for shorter durations to prevent the system from reaching equilibrium. wikipedia.orgopenstax.org
Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, regardless of how fast it is formed. jackwestin.com This outcome is favored by conditions that allow the reaction to be reversible, such as higher temperatures and longer reaction times, enabling the system to reach equilibrium. openstax.org
In the context of the ruthenium-catalyzed synthesis of an unsymmetrical oxalamide like this compound, these principles could become relevant if, for instance, the intermediate oxoacetamide could react competitively with either 2-aminobenzonitrile (B23959) or isobutylamine. The ratio of products would then depend on the reaction conditions. If the reaction were run at a low temperature (kinetic control), the product resulting from the faster reaction would dominate. thecatalyst.org Conversely, at a higher temperature that allows for reversibility (thermodynamic control), the more stable oxalamide product would be favored. thecatalyst.org
Applications in Catalysis and Advanced Materials Science
Oxalamide Ligands in Transition Metal Catalysis
Oxalamide derivatives have emerged as a significant class of N,O-bidentate ligands, particularly effective in copper-catalyzed cross-coupling reactions. Their development has provided milder and more efficient pathways for the formation of crucial carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis.
Oxalamide ligands have proven to be powerful promoters for the copper-catalyzed synthesis of alkyl aryl ethers and biaryl ethers, reactions historically known as Ullmann condensations. nih.govdigitellinc.com These catalytic systems enable the coupling of various (hetero)aryl halides with a wide range of primary and secondary alcohols, as well as phenols. nih.govacs.org Research has demonstrated that oxalic diamides are particularly effective ligands for challenging substrates, including (hetero)aryl chlorides. acs.org
Mechanistic studies have revealed that copper catalysts supported by oxalamide ligands operate through a unique pathway that diverges from the conventional Cu(I)/Cu(III) catalytic cycle. digitellinc.com The resting state of the catalyst is a Cu(II) bis-oxalamide complex, which reacts directly with the aryl halide in the turnover-limiting step of the reaction. digitellinc.com This noncanonical mechanism helps to explain the high efficiency and broad applicability of these ligands in C–O coupling reactions. digitellinc.com The development of these catalytic systems represents a significant advance, providing robust and practical protocols for preparing valuable ether compounds under relatively mild conditions. acs.org
| Catalyst System | Reaction Type | Substrate Scope | Key Findings | Reference |
|---|---|---|---|---|
| CuI / Oxalic Diamides | Alkoxylation of (hetero)aryl halides | Aryl chlorides, bromides, iodides; primary and secondary alcohols | Provides a robust and practical protocol for alkyl aryl ether synthesis. acs.org | acs.org |
| CuBr / Oxalamide Ligands | Coupling of aryl bromides with alcohols | Electron-rich, -poor, and -neutral aryl bromides; benzylic and aliphatic alcohols | Effective for generating a series of aryl alkyl ethers in high yields. nih.gov | nih.gov |
| Cu(II) / Oxalamide Complex | Coupling of phenols and aryl halides | Phenols and aryl chlorides | Operates via a unique mechanism with a Cu(II) resting state, avoiding the typical Cu(I)/Cu(III) cycle. digitellinc.com | digitellinc.com |
The utility of oxalamide ligands extends to copper-catalyzed C-N cross-coupling reactions, which are essential for synthesizing pharmaceuticals, agrochemicals, and materials for organic electronics. Catalytic systems employing copper and oxalamide-type ligands facilitate the N-arylation of a broad spectrum of nitrogen-containing nucleophiles, including amines, amides, and heterocycles. acs.orgresearchgate.netacs.org
For instance, a system comprising Cu₂O and N,N′-bis(thiophen-2-ylmethyl)oxalamide has been shown to be highly effective for the Goldberg amidation of less reactive (hetero)aryl chlorides. acs.org This method is compatible with a wide array of functionalized aryl chlorides and various aromatic and aliphatic primary amides, lactams, and oxazolidinones. acs.org Similarly, N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) is an inexpensive and efficient ligand for the Cu-catalyzed N-arylation of anilines and cyclic secondary amines with (hetero)aryl bromides at low catalyst loadings. researchgate.net The development of novel non-C₂-symmetric oxalamide and amide ligands has further expanded the scope of these reactions to include sterically hindered diarylamines, enabling the efficient synthesis of triarylamines used in optoelectronic materials. acs.org
The performance of oxalamide-based catalytic systems is highly dependent on the specific structure of the ligand, and understanding these structure-activity relationships is crucial for catalyst optimization. rsc.orgresearchgate.net Research has shown that the reactivity and selectivity of the copper catalyst can be finely tuned by modifying the substituents on the oxalamide nitrogen atoms. researchgate.net
Key factors influencing catalytic efficiency include:
Steric Hindrance : For coupling with sterically demanding amines, such as acyclic secondary amines, bulkier ligands like N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) have demonstrated superior results compared to less hindered analogues. researchgate.net
Electronic Properties : The electronic nature of the ligand framework influences the electron density at the copper center, thereby modulating its catalytic activity. rsc.orgrsc.org
Additional Coordinating Groups : The introduction of other coordinating atoms, such as oxygen, into the N-alkyl side chains of the oxalamide ligand can create novel chain-like multidentate ligands. rsc.org These additional binding sites can enhance catalytic efficiency and broaden substrate versatility, enabling the coupling of (hetero)aryl bromides with both alcohols and phenols under mild conditions. rsc.org
H-bonding Functionality : In many catalytic systems, the presence of hydrogen-bonding moieties on the ligand is essential for high reactivity and selectivity. researchgate.net These groups can activate the pronucleophile, stabilize transition states, and provide organizational control during the reaction. researchgate.net
This targeted approach to ligand design, informed by detailed structure-activity relationship studies, allows for the development of tailored catalysts with improved performance for specific synthetic transformations. purdue.edu
Oxalamides as Synthons for Organosilica Nanoparticles
The oxalamide functional group serves as a key building block, or synthon, in the synthesis of advanced nanomaterials, particularly biodegradable mesoporous organosilica nanoparticles (MONs). mdpi.comnih.gov These materials integrate the oxalamide moiety directly into their silica framework. By using precursors like N,N′-bis(3-(triethoxysilyl)-propyl)oxamide in a sol-gel process, it is possible to create hybrid nanoparticles with a high organic content. mdpi.com
A significant advantage of incorporating the oxamide linkage is the introduction of biodegradability. nih.gov The amide bonds within the oxamide-phenylene framework can be cleaved by enzymes such as trypsin, allowing the nanoparticles to break down under specific biological conditions. nih.gov This feature is highly desirable for biomedical applications like drug delivery. These oxamide-based MONs have demonstrated exceptionally high loading capacities for both hydrophilic and hydrophobic drugs and exhibit the unique property of zero premature drug leakage without requiring pore-capping agents. nih.gov The combination of high organic content, biodegradability, and high drug payloads makes these materials a promising platform for controlled drug delivery systems. nih.govnih.govosti.gov
Exploration of Oxalamide Derivatives in Synthetic and Analytical Chemistry (e.g., Metal Center Interactions)
The ability of the oxalamide core to coordinate with metal ions is fundamental to its application in catalysis and extends to other areas of synthetic and analytical chemistry. The two adjacent amide groups can act as a bidentate ligand, binding to a single metal center through the oxygen or nitrogen atoms. This chelating ability allows for the formation of stable metal complexes with various transition metals, including Mn(II), Zn(II), and Sn(II). nih.govmdpi.com
These metal-oxalamide complexes have been explored as heterogeneous catalysts. For example, pyrazolone-based oxalamide complexes of Mn(II) and Zn(II), when intercalated into Na-montmorillonite clay, have shown catalytic activity in the liquid-phase oxidation of phenol. nih.gov The interaction between the oxalamide ligand and the metal center is crucial for the complex's stability and reactivity. cardiff.ac.uk Furthermore, the specific coordination geometry and electronic structure of these complexes can be studied using various spectroscopic and analytical techniques to understand the nature of the metal-ligand bond, which is essential for designing new catalysts and functional materials. nih.govmdpi.com
Oxalamide-Based Compounds in the Development of Supramolecular Gels
The oxalamide functional group is a highly effective and persistent unit for generating low-molecular-weight gelators (LMWGs), which self-assemble in solvents to form supramolecular gels. mdpi.com The gelation process is driven by the formation of extensive, ordered, non-covalent interactions. beilstein-journals.org
The key structural features of oxalamides that promote gel formation include:
Hydrogen Bonding : The oxalamide core contains both hydrogen bond donors (N-H) and acceptors (C=O), facilitating strong and directional intermolecular hydrogen bonds. This leads to the formation of one-dimensional fibrillar networks that entrap solvent molecules, resulting in a gel. mdpi.combeilstein-journals.org
Conformational Rigidity : The planar and rigid nature of the oxalamide unit promotes well-defined, ordered self-assembly into fibrous structures. mdpi.com
Stereochemistry and Molecular Structure : The gelation properties can be tuned by altering the stereochemistry and peripheral chemical groups attached to the oxalamide core. mdpi.comnih.gov For example, chiral oxalamide derivatives can exhibit ambidextrous gelation abilities, forming gels in a wide range of solvents from polar mixtures (like water/DMSO) to nonpolar organic liquids and oils. mdpi.combeilstein-journals.org
These properties have led to the development of oxalamide-based gelators for various applications, including thermoreversible and thixotropic (self-healing) organogels for use in vegetable oils and as materials for the controlled release of active substances. mdpi.comfu-berlin.deacs.org
Information regarding the application of N1-(2-cyanophenyl)-N2-isobutyloxalamide in the degradation of halogenated aromatic contaminants is not available in the public domain.
Future Directions and Emerging Research Opportunities in Oxalamide Chemistry
Development of Novel N1-(2-cyanophenyl)-N2-isobutyloxalamide Analogs for Targeted Academic Applications
The core structure of this compound offers a rich scaffold for the development of novel analogs with tailored properties for specific academic research. The systematic modification of its peripheral groups can lead to a library of compounds with diverse electronic, steric, and coordination properties. For instance, the introduction of different substituents on the phenyl ring or the alteration of the alkyl group on the other side of the oxalamide bridge could significantly influence the molecule's behavior and applications.
Research in this area could focus on synthesizing analogs with enhanced capabilities as ligands in catalysis, probes for molecular recognition, or building blocks for functional materials. For example, N-(naphthalen-1-yl)-N'-alkyl oxalamides have been identified as powerful ligands in copper-catalyzed aryl amination reactions, achieving high turnover numbers. organic-chemistry.orgacs.org By analogy, novel derivatives of this compound could be designed to exhibit similar or enhanced catalytic activity.
Furthermore, the exploration of oxalamide derivatives as potential therapeutic agents is a burgeoning field of research. Studies have shown that certain oxalamide derivatives possess promising biological activities, including anticancer and antioxidant properties. ontosight.aiijbbku.com A series of novel oxalamide derivatives were designed and synthesized as potent neuraminidase inhibitors, demonstrating the potential of this chemical class in drug discovery. rsc.org The development of analogs of this compound could, therefore, open new avenues for medicinal chemistry research. ontosight.ai
Advanced Computational Modeling for Predictive Design of Oxalamide-Based Materials
Advanced computational modeling techniques are becoming indispensable tools for the predictive design of new materials with desired properties, thereby accelerating the pace of discovery. researchgate.net Density Functional Theory (DFT) has proven to be a powerful method for studying the electronic structure, stability, and reactivity of molecules, including oxalamide compounds. researchgate.netrsc.org DFT calculations can provide valuable insights into the geometry, energetics, and spectroscopic properties of this compound and its analogs, guiding their synthesis and experimental characterization. researchgate.net
The application of computational modeling extends to the design of two-dimensional (2D) materials, a field of intense research. arxiv.orgacs.org While not directly a 2D material itself, this compound could serve as a building block for the bottom-up synthesis of novel 2D supramolecular networks. Computational screening, potentially augmented by machine learning algorithms, could be used to predict the self-assembly behavior of different oxalamide analogs and identify promising candidates for the construction of functional 2D materials. acs.org
Synthesis of Multifunctional Oxalamide Ligands for Cascade Catalytic Transformations
Cascade reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. mdpi.comnih.gov The development of multifunctional catalysts is crucial for enabling these complex transformations. acs.orgresearchgate.net Oxalamide-based ligands, such as derivatives of this compound, can be designed to incorporate multiple functional groups, allowing them to act as multifunctional ligands in catalysis.
The oxalamide core itself is an effective coordination motif for various transition metals, particularly copper. digitellinc.com Oxalamide ligands have been successfully employed in a range of copper-catalyzed cross-coupling reactions, including C-N and C-O bond formations. acs.orgresearchgate.netdigitellinc.comnih.govacs.org By strategically functionalizing the this compound scaffold, it is possible to introduce additional catalytic sites or recognition motifs. For example, the incorporation of a phosphine (B1218219) group could lead to a bimetallic catalyst, while the addition of a chiral center could enable enantioselective transformations. nih.govrsc.org
The design of such multifunctional ligands would allow for the development of novel cascade reactions. For instance, a catalyst featuring an oxalamide-copper complex and a separate Lewis acidic site could catalyze a tandem reaction involving a cross-coupling step followed by a cyclization. The versatility of the oxalamide platform provides ample opportunities for creating innovative catalytic systems for complex organic synthesis. mdpi.com
Exploration of Oxalamide-Based Supramolecular Systems with Tunable and Responsive Properties
The oxalamide functional group is an excellent hydrogen-bonding motif, making it a valuable building block for the construction of supramolecular assemblies. mdpi.comresearchgate.net The self-assembly of oxalamide derivatives can lead to the formation of a variety of supramolecular structures, including gels, liquid crystals, and nanoparticles. nih.govacs.org These materials often exhibit tunable and responsive properties, making them attractive for a range of applications. mdpi.comnih.gov
The exploration of this compound and its analogs as building blocks for supramolecular systems is a promising area of future research. The interplay of hydrogen bonding from the oxalamide core, π-π stacking from the phenyl ring, and other non-covalent interactions can be harnessed to control the self-assembly process and the resulting material properties. nih.gov For example, chiral bis(amino alcohol)oxalamides have been shown to be effective low-molecular-weight organic gelators, with their gelation properties depending on the specific solvent and the stereochemistry of the molecule. nih.gov
Furthermore, the incorporation of responsive moieties into the oxalamide structure can lead to "smart" materials that change their properties in response to external stimuli such as light, temperature, or pH. mdpi.com For example, the introduction of a photo-switchable group could allow for the reversible formation and disruption of a supramolecular gel upon irradiation with light of different wavelengths. The development of such tunable and responsive supramolecular systems based on oxalamide derivatives holds great promise for applications in areas such as drug delivery, sensing, and soft robotics. mdpi.comrsc.org
Q & A
Q. What are the common synthetic routes for N1-(2-cyanophenyl)-N2-isobutyloxalamide?
The synthesis typically involves sequential coupling reactions. First, oxalyl chloride reacts with 2-cyanophenylamine to form the N1-(2-cyanophenyl)oxalamide intermediate. The second step introduces the isobutyl group via nucleophilic substitution or coupling with isobutylamine under basic conditions. Purification often employs column chromatography or recrystallization to isolate the product .
Q. How is the structure of this compound characterized?
Key techniques include:
- NMR spectroscopy : To confirm the presence of the cyanophenyl (δ 7.5–8.0 ppm for aromatic protons) and isobutyl groups (δ 0.9–1.2 ppm for methyl protons).
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
- Mass spectrometry : Molecular ion peak matching the calculated molecular weight (e.g., 293.3 g/mol for C₁₄H₁₅N₃O₂) .
Q. What are the common chemical reactions this compound undergoes?
- Hydrolysis : The cyanophenyl group can hydrolyze to carboxylic acid under acidic or basic conditions.
- Oxidation : The isobutyl chain may oxidize to a ketone using agents like KMnO₄.
- Substitution : The amide nitrogen can participate in nucleophilic substitutions with alkyl halides .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Catalyst selection : Use coupling agents like HATU or EDCI to improve amide bond formation efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Maintain 0–5°C during oxalyl chloride reactions to minimize side products .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature) across labs.
- Dose-response studies : Confirm activity across multiple concentrations to rule out false positives.
- Off-target profiling : Use kinase or protease inhibitor panels to identify non-specific interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets.
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories.
- QSAR studies : Correlate structural features (e.g., logP, H-bond donors) with activity data .
Q. What methodologies elucidate its enzyme inhibition mechanisms?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Mutagenesis studies : Identify critical residues in the enzyme’s active site.
- X-ray crystallography : Resolve co-crystal structures to map binding interactions .
Q. How does solubility and stability vary under different experimental conditions?
- Solubility screening : Test in DMSO, PBS, or cell culture media; logP values (~2.5) suggest moderate lipophilicity.
- Stability studies : Use HPLC to monitor degradation under UV light, humidity, or varied pH .
Q. What approaches design derivatives with enhanced biological activity?
Q. How can synergistic effects with other therapeutics be evaluated?
- Combinatorial screening : Test in combination with FDA-approved drugs (e.g., cisplatin in cancer models).
- Mechanistic studies : Use transcriptomics/proteomics to identify pathways affected by synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
